3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-carboxamide
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Overview
Description
3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a carboxamide group, a phenylsulfanylpropyl chain, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Phenylsulfanylpropyl Chain: This step involves a nucleophilic substitution reaction where a phenylsulfanylpropyl halide reacts with the pyrrolidine derivative.
Addition of the Methylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine derivative using a methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the methylsulfonyl group.
Scientific Research Applications
3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfanyl and sulfonyl groups.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with hydrophobic pockets in proteins, while the carboxamide group can form hydrogen bonds with amino acid residues. The methylsulfonyl group may enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-methylsulfonyl-N-(3-phenylpropyl)pyrrolidine-1-carboxamide: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-acetamide: Has an acetamide group instead of a carboxamide group, which may influence its hydrogen bonding capabilities.
Uniqueness
3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-carboxamide is unique due to the presence of both the phenylsulfanyl and methylsulfonyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methylsulfonyl-N-(3-phenylsulfanylpropyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-22(19,20)14-8-10-17(12-14)15(18)16-9-5-11-21-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWORYNZXWKSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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